molecular formula C20H20N2O3S B3535941 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 606922-83-2

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B3535941
CAS No.: 606922-83-2
M. Wt: 368.5 g/mol
InChI Key: KKVCPVPZDXUIMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of both ethyl and phenyl groups on the thiazole ring and two methoxy groups on the benzamide moiety. These structural features contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)14-10-11-15(24-2)16(12-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVCPVPZDXUIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361687
Record name ST50631303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606922-83-2
Record name ST50631303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 3
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Reactant of Route 6
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

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